5-Chloro-2-hydroxybenzene-1-sulfonamide

Descripción general

Descripción

5-Chloro-2-hydroxybenzene-1-sulfonamide is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. It has a molecular weight of 207.64 .

Molecular Structure Analysis

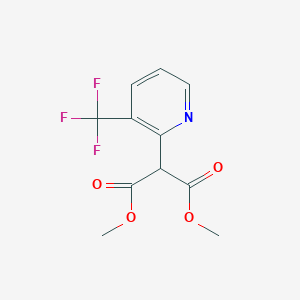

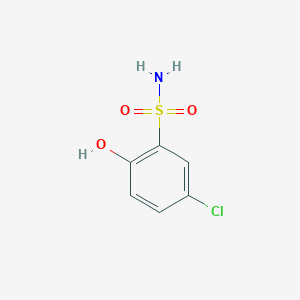

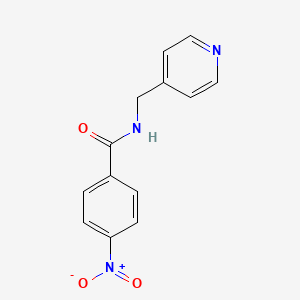

The molecular structure of 5-Chloro-2-hydroxybenzene-1-sulfonamide is represented by the Inchi Code: 1S/C6H6ClNO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H, (H2,8,10,11) . This indicates the presence of a benzene ring with a chlorine atom, a hydroxyl group, and a sulfonamide group attached.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-hydroxybenzene-1-sulfonamide include a molecular weight of 207.64 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Biological Activities

Sulfonamides, including 5-chloro-2-hydroxybenzenesulfonamide, belong to an important class of compounds which have shown a wide range of biological activities . These include:

- Antibacterial : Sulfonamides have been used as preventive and chemotherapeutic agents against several illnesses .

- Antiviral : Some sulfonamide derivatives have shown antiviral properties .

- Anticancer : Certain types of tumors have been treated with drugs containing sulfonamide functionality .

- Anti-inflammatory : Sulfonamides have been used to treat inflammatory reactions .

Medical Applications

Many drugs containing the sulfonamide functional group are clinically used to treat different diseases . These include:

- Hypertension : Sulfonamides have been used in the treatment of hypertension .

- Bacterial Infections : Sulfonamides have been effective in treating bacterial infections .

- Parasitic Infection : Certain parasitic infections have been treated with sulfonamides .

- Alzheimer’s Disease : Some sulfonamides have shown potential in the treatment of Alzheimer’s disease .

Research and Development

The development of an efficient process for the synthesis of sulfonamides, including 5-chloro-2-hydroxybenzenesulfonamide, has been a focus of research in organic field synthesis . The most typical method for the synthesis involves reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases .

Future Potential

Recently, thousands of sulfonamide derivatives have been discovered with various pharmacological actions . With ongoing research, it is expected that new applications and potential uses for 5-chloro-2-hydroxybenzenesulfonamide will continue to be discovered.

Mecanismo De Acción

Target of Action

5-Chloro-2-hydroxybenzenesulfonamide, also known as Benzenesulfonamide, 5-chloro-2-hydroxy-, is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance and folic acid synthesis, respectively .

Mode of Action

The compound’s mode of action is primarily through the inhibition of bacterial DNA synthesis . It achieves this by competitively inhibiting the enzymes it targets, thereby disrupting the normal functioning of these enzymes .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt fluid balance and ion transport, while the inhibition of dihydropteroate synthetase can interfere with the synthesis of folic acid, a vital component for DNA synthesis .

Result of Action

The result of the compound’s action is the disruption of normal cellular processes in bacteria, leading to their inability to proliferate . This makes sulfonamides effective as antibacterial agents .

Action Environment

The action of 5-Chloro-2-hydroxybenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors . For instance, the presence of other bacteria can affect the compound’s efficacy. Additionally, the compound’s stability could be affected by factors such as pH and temperature

Propiedades

IUPAC Name |

5-chloro-2-hydroxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJFFXNIQFWAIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00536798 | |

| Record name | 5-Chloro-2-hydroxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-hydroxybenzene-1-sulfonamide | |

CAS RN |

82020-64-2 | |

| Record name | 5-Chloro-2-hydroxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiophene, 2-[(4-methylphenyl)ethynyl]-](/img/structure/B3057445.png)

![5H-pyrido[3,4-b]carbazole-5,11(10H)-dione](/img/structure/B3057447.png)

![2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3057448.png)

![Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-](/img/structure/B3057449.png)

![2-{[(4-Methoxybenzyl)oxy]methyl}oxirane](/img/structure/B3057459.png)